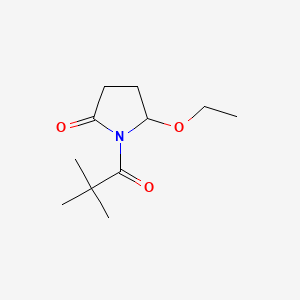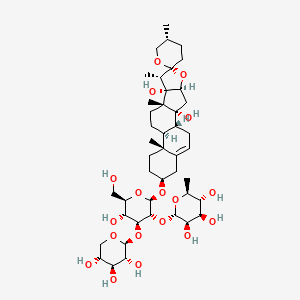![molecular formula C8H8N2O B591472 (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1065100-83-5](/img/structure/B591472.png)
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
Vue d'ensemble
Description
“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1065100-83-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is represented by the linear formula C8H8N2O .Physical And Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .Applications De Recherche Scientifique
Synthesis of Derivatives : The synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their derivatives from aryl(3-isocyanopyridin-4-yl)methanones has been reported. These compounds are synthesized using commercially available pyridin-3-amine and aryl Grignard reagents. The synthesized alcohols can be O-acylated to form acetates, indicating their potential in chemical synthesis and modification (Kobayashi et al., 2011).
Supramolecular Chemistry : In a study, a triple-strand helical supramolecular complex was formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I). This demonstrates the role of pyrrolo[2,3-b]pyridine derivatives in forming complex molecular structures, which is significant in the field of supramolecular chemistry (Lam et al., 1997).
Corrosion Inhibition : (1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, a derivative, has been investigated as a corrosion inhibitor for mild steel in acidic medium. This compound shows effectiveness in protecting metal surfaces, highlighting its potential application in industrial corrosion control (Ma et al., 2017).
Molecular Structure Studies : Research on various pyrrolo[2,3-b]pyridine derivatives, such as 5,7-Dibromo-1′-methyl-2′-(4-methoxybenzoyl)-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-3′′-1H-indole-2,2′′(3H,3′′H)-dione methanol solvate, has been conducted to understand their molecular structures, intermolecular hydrogen bonds, and stabilizing interactions (Seshadri et al., 2004).
Synthetic Methodology : Studies on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, and the development of novel methodologies for producing such derivatives, have been explored. This research is significant for synthetic chemistry, offering new approaches to create complex molecules (Nedolya et al., 2015).
Safety And Hazards
Orientations Futures
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol”, is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a proven target for cancer therapeutics . The compound 4h, in particular, has been identified as a promising lead compound for further optimization .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSBHFXPGWHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655604 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
CAS RN |
1065100-83-5 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)





![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
